![molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3](/img/structure/B578451.png)
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Übersicht
Beschreibung
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 8-position of the triazolo[1,5-a]pyridine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The synthesis of similar compounds involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time .
Biochemical Pathways
Related compounds have been found to impact various pathways associated with their targets, leading to downstream effects such as modulation of immune response, regulation of oxygen sensing, and alteration of signal transduction .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental conditions such as temperature and pressure could potentially influence the compound’s synthesis and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazolopyridines with different functional groups at the 2-position.
Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its ability to inhibit AXL receptor tyrosine kinase function. AXL is implicated in various cancers and is associated with tumor growth and metastasis. Inhibiting this pathway can potentially lead to reduced tumor proliferation and improved patient outcomes in various types of cancer, including:
- Breast cancer
- Lung cancer
- Prostate cancer
- Ovarian cancer
Clinical studies have shown that compounds targeting AXL can significantly decrease tumor growth in xenograft models of breast carcinoma .
Inflammatory Diseases
Research indicates that triazolo compounds may also play a role in treating inflammatory and autoimmune diseases. The inhibition of certain enzymes involved in inflammatory pathways has been linked to the therapeutic effects of these compounds. For instance, this compound could be explored further for its potential use against conditions such as rheumatoid arthritis and lupus .
Mechanistic Insights
The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival. By inhibiting AXL receptor activity, the compound disrupts downstream signaling cascades that promote tumor growth and angiogenesis.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes that involve bromination and methylation of precursor compounds. Research into derivatives of this compound has shown that modifications can enhance its potency and selectivity against target receptors. For example:
- Derivatives with additional methyl or halogen substitutions have been synthesized to improve biological activity.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In vitro assays demonstrated that this compound effectively inhibits AXL-mediated signaling in breast cancer cell lines, leading to reduced cell viability and increased apoptosis rates.
- Autoimmune Disease Models : Animal models treated with this compound showed reduced symptoms of inflammation and improved clinical scores compared to controls.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the methyl group at the 8-position.
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom at the 2-position.
1,2,3-Triazolo[1,5-a]pyridine: Different isomeric form with the triazole ring fused at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by its unique structure that combines a triazole and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.04664 g/mol
- IUPAC Name : 2-bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
The presence of a bromine atom at the 2-position and a methyl group at the 8-position contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains.
Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
This table summarizes preliminary findings on the antimicrobial efficacy of the compound.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.0 |
MCF-7 | 7.5 |
These results suggest that this compound may serve as a lead structure for developing novel anticancer agents.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cancer metabolism.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
NAMPT | Competitive | 3.0 |
This inhibition can disrupt metabolic pathways in cancer cells, providing a therapeutic avenue for further exploration.
Case Studies
A notable study explored the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls:
- Treatment Duration : 30 days
- Dosage : 10 mg/kg body weight
The treated group showed an average tumor volume reduction of approximately 45% compared to untreated controls.
Eigenschaften
IUPAC Name |
2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJIYWYENWDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856701 | |
Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-51-3 | |
Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.